Cytotoxicity of PNU-159682 Payload vs. Doxorubicin in Tumor Cell Lines
The PNU-159682 component of the conjugate is significantly more cytotoxic than the conventional anthracycline doxorubicin. In a panel of human tumor cell lines, PNU-159682 exhibits IC70 values in the range of 0.07-0.58 nM, representing a 2,360- to 790-fold increase in potency compared to its parent compound nemorubicin (MMDX) and a 6,420- to 2,100-fold increase compared to doxorubicin [1].
| Evidence Dimension | In vitro cytotoxicity (IC70) |
|---|---|
| Target Compound Data | IC70: 0.07-0.58 nM (PNU-159682) |
| Comparator Or Baseline | Doxorubicin: IC70: 181-1717 nM; Nemorubicin (MMDX): IC70: 68-578 nM |
| Quantified Difference | PNU-159682 is 2,360-790x more potent than MMDX and 6,420-2,100x more potent than doxorubicin |
| Conditions | Panel of human tumor cell lines (in vitro cell viability assay) |
Why This Matters
This extreme potency allows for effective tumor cell killing at very low systemic drug exposures, a critical requirement for ADC efficacy and safety.
- [1] Glpbio. (n.d.). PNU-159682. Retrieved from https://www.glpbio.com View Source
